molecular formula C21H20N2O3 B2519158 1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 2097883-11-7

1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione

Cat. No. B2519158
CAS RN: 2097883-11-7
M. Wt: 348.402
InChI Key: LQROGMZAFRGELE-UHFFFAOYSA-N
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Description

The compound "1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione" is a heterocyclic molecule that appears to be related to pyrrolidine-2,5-dione derivatives, which have been the subject of various synthetic studies due to their biological activities. The structure of this compound suggests it may have applications in medicinal chemistry, given the interest in similar compounds .

Synthesis Analysis

The synthesis of related pyrrolidine systems has been demonstrated through various methods. For instance, a procedure for the preparation of polyfunctionalized enantiopure pyrrolizidine systems, which are structurally related to pyrrolidine-2,5-dione, involves the use of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides. This process includes a selective bond cleavage and rearrangement under specific reaction conditions . Additionally, pyrrolidinones, which share a core structure with the compound , can be synthesized via cobalt carbonyl catalyzed carbonylation of azetidines, demonstrating good functional group tolerance .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the conformation of 1-(2-bromophenyl)azetidin-2-one and 1-(2-bromophenyl)pyrrolidin-2-one has been investigated, revealing that the pyrrolidin-2-one derivative is substantially non-planar in solution, while the azetidin-2-one derivative is planar . This information could be relevant when considering the conformational preferences of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their potential biological activities. For instance, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones involves a thermal fusion with ureas, leading to a variety of products with potential pharmacological properties . This suggests that the compound may also undergo interesting chemical transformations that could be relevant for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using computational and experimental methods. A computational study on a Mannich base system similar to the compound provided insights into its equilibrium geometry, vibrational spectra, and electronic structure. The study included analyses such as NMR spectral analysis, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) mapping, which are crucial for understanding the structure-property relationships . These techniques could be applied to the compound to gain a comprehensive understanding of its properties.

Scientific Research Applications

Corrosion Inhibition

One application area is in the field of corrosion inhibition. Derivatives of pyrrolidine-2,5-dione have been synthesized and investigated for their efficiency in preventing carbon steel corrosion in acidic media. Specifically, these derivatives have shown to act as good corrosion inhibitors in hydrochloric acid medium, where their inhibitory action increases with concentration. Such inhibitors work through a chemisorption process on the steel surface, highlighting their potential in industrial corrosion protection strategies (Zarrouk et al., 2015).

Antidepressant and Nootropic Activities

Another research area involves the synthesis of Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone, showing potential as antidepressant and nootropic agents. These compounds, particularly with 2,5-dimethoxy substitution on the aryl ring, have exhibited significant antidepressant activity, suggesting their utility in the development of new CNS active agents (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Research has also focused on the synthesis of spiro[pyrrolidin-2,3′-oxindoles] and their evaluation for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several of these compounds have shown good activities, comparable to established standard drugs, indicating their potential in the treatment of infectious diseases (Haddad et al., 2015).

Antioxidant Activity

The antioxidant activity of organic Mannich base systems, including pyrrolidine-2,5-dione derivatives, has been explored. Theoretical calculations and experimental analyses such as vibrational analysis, NMR spectral analysis, and molecular electrostatic potential (MEP) studies, have provided insights into the relationship between molecular structures and antioxidant activities (Boobalan et al., 2014).

HIV-1 Inhibition

In the realm of virology, azaindole derivatives related to pyrrolidine-2,5-dione have been identified as inhibitors of HIV-1 attachment, leading to the development of drug candidates such as BMS-488043. These compounds have shown to reduce viremia in HIV-1-infected subjects in clinical studies, demonstrating a proof of concept for this mechanistic class in antiviral therapy (Wang et al., 2009).

Mechanism of Action

properties

IUPAC Name

1-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-19-10-11-20(25)23(19)14-15-12-22(13-15)21(26)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQROGMZAFRGELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione

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